molecular formula C16H16N6O B2356998 3-(Furan-2-yl)-6-(4-pyrimidin-4-ylpiperazin-1-yl)pyridazine CAS No. 2380187-28-8

3-(Furan-2-yl)-6-(4-pyrimidin-4-ylpiperazin-1-yl)pyridazine

Cat. No.: B2356998
CAS No.: 2380187-28-8
M. Wt: 308.345
InChI Key: ZHRIWJYYYYWJEF-UHFFFAOYSA-N
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Description

3-(Furan-2-yl)-6-(4-pyrimidin-4-ylpiperazin-1-yl)pyridazine is a heterocyclic compound that features a pyridazine ring substituted with furan and pyrimidinylpiperazine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Furan-2-yl)-6-(4-pyrimidin-4-ylpiperazin-1-yl)pyridazine typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes:

    Formation of the Pyridazine Core: The pyridazine ring can be synthesized through the condensation of hydrazine with a suitable dicarbonyl compound.

    Introduction of the Furan Group: The furan ring can be introduced via a Suzuki coupling reaction using a furan boronic acid derivative and a halogenated pyridazine intermediate.

    Attachment of the Pyrimidinylpiperazine Group: The pyrimidinylpiperazine moiety can be attached through a nucleophilic substitution reaction, where a halogenated pyridazine intermediate reacts with 4-pyrimidinylpiperazine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(Furan-2-yl)-6-(4-pyrimidin-4-ylpiperazin-1-yl)pyridazine can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The pyridazine ring can be reduced to form dihydropyridazines.

    Substitution: The halogenated intermediates can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Dihydropyridazines and related compounds.

    Substitution: Various substituted pyridazines depending on the nucleophile used.

Scientific Research Applications

3-(Furan-2-yl)-6-(4-pyrimidin-4-ylpiperazin-1-yl)pyridazine has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.

    Biological Research: It is used as a probe to study various biological pathways and molecular targets.

    Industrial Applications: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(Furan-2-yl)-6-(4-pyrimidin-4-ylpiperazin-1-yl)pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Furan-2-yl)-6-(4-pyrimidin-4-ylpiperazin-1-yl)pyrimidine
  • 3-(Furan-2-yl)-6-(4-pyrimidin-4-ylpiperazin-1-yl)pyrazine

Uniqueness

3-(Furan-2-yl)-6-(4-pyrimidin-4-ylpiperazin-1-yl)pyridazine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

3-(furan-2-yl)-6-(4-pyrimidin-4-ylpiperazin-1-yl)pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N6O/c1-2-14(23-11-1)13-3-4-16(20-19-13)22-9-7-21(8-10-22)15-5-6-17-12-18-15/h1-6,11-12H,7-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHRIWJYYYYWJEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)C3=CC=CO3)C4=NC=NC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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